2-(Benzo[d]thiazol-2-yl)cyclohexanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H15NOS |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H15NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h2,4,6,8-9,11,15H,1,3,5,7H2 |
InChI Key |
BLXQILUYVBCHSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
Reaction Mechanisms and Pathways in the Synthesis and Transformation of 2 Benzo D Thiazol 2 Yl Cyclohexanol
Mechanistic Insights into C-H Functionalization
Carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical tool in organic synthesis, enabling the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov In the context of benzothiazole (B30560) derivatives, C-H functionalization can occur at various positions, though the C2 position of the thiazole (B1198619) ring is particularly reactive. nih.govresearchgate.net
One prominent mechanism involves transition-metal catalysis, particularly with palladium. For instance, N-assisted, palladium-catalyzed C-H bond cleavage can lead to regioselective arylation. nih.gov A proposed mechanism suggests an equilibrium between a closed and an opened form of the benzothiazole, with sulfur chelation assisting in the C-H bond activation at the C7 position. nih.gov Another approach utilizes triphenylphosphine (B44618) for the regioselective C2-H functionalization of benzothiazoles, forming thiazol-2-yl-triphenylphosphonium salts. nih.govresearchgate.net These intermediates are versatile synthons that can react with a range of nucleophiles. nih.govresearchgate.net
Visible-light-mediated, metal-free intramolecular C-H functionalization offers a greener alternative. organic-chemistry.org This process can facilitate C-S bond formation, leading to 2-substituted benzothiazoles under mild, aerobic conditions at room temperature. organic-chemistry.org In the synthesis of tricyclic systems, C-H functionalization is believed to enable the final intramolecular ring closure step following the oxidation of a mercaptophenyl moiety to a disulfide intermediate. mdpi.comresearchgate.net
Table 1: Examples of C-H Functionalization Strategies for Benzothiazole Derivatives
| Strategy | Key Reagents/Catalysts | Functionalized Position | Mechanism Highlights | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Arylation | Palladium catalyst, Oxygen (as oxidant) | C7 | Sulfur chelation-assisted C-H bond activation. | nih.gov |
| Phosphonium (B103445) Salt Formation | Triphenylphosphine | C2 | Regioselective formation of a reactive phosphonium intermediate. | nih.govresearchgate.net |
| Visible-Light Photoredox Catalysis | g-C3N4 (Graphitic carbon nitride) | Intramolecular | Metal-free C-S bond formation via C-H functionalization. | organic-chemistry.org |
| Intramolecular Cyclization | Base (e.g., NaH) | Triazole C-H | C-H functionalization of a triazole ring leading to intramolecular cyclization with a disulfide. | mdpi.com |
Radical Reaction Pathways
Radical reactions provide alternative and powerful pathways for the synthesis of benzothiazoles. These reactions often proceed through highly reactive radical intermediates, enabling bond formations that are complementary to ionic pathways.
A common method involves the radical cyclization of thioanilides or related precursors. organic-chemistry.orgmdpi.com For example, the cyclization of thiobenzamides can be initiated by promoting the formation of aryl radical cations under mild conditions using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or cerium ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com Another strategy employs triplet chloranil, which, under irradiation, induces the radical cyclization of thioformanilides by abstracting a hydrogen atom from the thiobenzamide (B147508) as the key step. mdpi.com
Thiyl radicals are also key intermediates in certain synthetic routes. The cyclization of sulfamide (B24259) substrates in the presence of Dess-Martin periodinane proceeds via a thiyl radical to generate benzothiazole structures. mdpi.com Furthermore, cascade reactions initiated by radicals offer efficient ways to construct the benzothiazole core. A cascade process can be started by the homolytic fission of di(t-butyl)peroxide (DTBP), which generates methyl radicals that initiate the sequence. nih.gov More recently, a metal-free radical cascade cyclization of 2-isocyanoaryl thioethers with alcohols has been developed to synthesize 2-hydroxyalkyl benzothiazoles, a class of compounds structurally related to 2-(benzo[d]thiazol-2-yl)cyclohexanol. researchgate.net This reaction proceeds through a cascade of C-S bond cleavage and group-transfer cyclization triggered by alkyl radicals. researchgate.net
Table 2: Key Radical Intermediates in Benzothiazole Synthesis
| Radical Intermediate | Precursor/Initiator | Reaction Type | Significance | Reference |
|---|---|---|---|---|
| Aryl Radical Cation | Thiobenzamides / PIFA or CAN | Cyclization | Allows for mild, room-temperature cyclization. | mdpi.com |
| Thiyl Radical | Sulfamide substrates / Dess-Martin periodinane | Cyclization | Enables rapid and efficient synthesis. | mdpi.com |
| Methyl Radical | Di(t-butyl)peroxide (DTBP) | Cascade Reaction | Initiates a cascade transfer process for ring formation. | nih.gov |
| Trisulfur Radical Anion | Potassium Sulfide (K2S) | Homolytic Cleavage | Essential for the homolytic cleavage of S-S bonds in disulfide precursors. | organic-chemistry.org |
Solvent-Dependent Regio- and Stereoselectivity
The choice of solvent is a critical parameter in the synthesis of this compound and related derivatives, profoundly influencing reaction rates, yields, and, crucially, selectivity. rsc.orgresearchgate.net Solvents are not merely inert media but can actively participate in the reaction mechanism, stabilizing transition states and intermediates through effects like polarity, hydrogen bonding, and dynamic solvation. rsc.orgresearchgate.netru.nl
In the synthesis of 2-substituted benzothiazoles, solvent choice can dictate the regioselectivity of the reaction. For instance, in the reaction of terephthaldehyde with 2-aminothiophenol (B119425), using methanol (B129727) as the solvent selectively yields 4-benzothiazole-yl-benzaldehyde, whereas switching to chloroform (B151607) leads to the formation of phenyl-1,4-dibenzothiazole. mdpi.com This demonstrates the solvent's ability to control which aldehyde group reacts or if both react.
Protic solvents, particularly water, can play a pivotal catalytic role. ru.nl Studies have shown that water enables the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature without the need for strong acids or metal catalysts. ru.nl This acceleration is attributed to water's extensive hydrogen bond network and efficient proton transfer (Grotthuss mechanism), which significantly lowers the reaction barriers compared to aprotic solvents. ru.nl The dehydration of cyclohexanol (B46403), a key component of the target molecule, is also highly sensitive to the solvent environment, following different mechanistic pathways (E1 vs. E2) in water, dioxane, or in the absence of a solvent. nih.gov
The stereoselectivity of a reaction can also be governed by the solvent. The equilibrium between distinct solute-solvent clusters, which are the true reactive species, can be shifted by changing the solvent, thereby influencing the stereochemical outcome of the reaction. rsc.orgresearchgate.net
Table 3: Influence of Solvent on Benzothiazole Synthesis
| Solvent | Reaction | Observed Effect | Underlying Principle | Reference |
|---|---|---|---|---|
| Water | Cyclization of N-acyl 1,2-aminothiophenols | Significant rate acceleration at room temperature. | Catalysis via hydrogen bond network and Grotthuss mechanism. | ru.nl |
| Methanol vs. Chloroform | Reaction of terephthaldehyde with 2-aminothiophenol | Alters regioselectivity, yielding mono- vs. di-substituted products. | Differential solvation of reactants and intermediates. | mdpi.com |
| DMSO vs. Toluene | Condensation of 2-aminobenzenethiols and aryl ketones | Higher yields and efficiency observed in polar aprotic solvents like DMSO. | Solvent polarity affects reaction kinetics and intermediate stability. | mdpi.com |
| Water vs. Dioxane | Dehydration of cyclohexanol | Mechanism shifts from E2 in water/dioxane to E1 in neat cyclohexanol. | Solvent alters adsorption and reaction mechanism on catalyst surface. | nih.gov |
Nucleophilic Substitution Processes
Nucleophilic substitution is a fundamental reaction type in the synthesis and transformation of benzothiazole derivatives. A classic and widely used method for constructing the benzothiazole ring system is the condensation of 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, ketone, or carboxylic acid derivative. mdpi.comekb.eg The mechanism for the reaction with an aldehyde, for example, involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon. ekb.eg This is followed by a subsequent intramolecular cyclization to form a 2,3-dihydrobenzo[d]thiazole intermediate, which then undergoes oxidation to yield the final aromatic benzothiazole product. ekb.eg
The benzothiazole ring itself can participate in nucleophilic substitution reactions. For instance, 2-phenol-benzothiazole can be synthesized via a nucleophilic substitution reaction between benzothiazole and 2-hydroxyiodobenzene. nih.gov The C2 position of the benzothiazole ring is susceptible to nucleophilic attack, especially when activated. In some cases, a group at the C2 position can act as a leaving group. It has been demonstrated that the benzothiazole-2-sulfide group can behave as a pseudohalide nucleofuge, being displaced by various oxygen and nitrogen nucleophiles. researchgate.net
More complex nucleophilic substitution pathways have also been studied. The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds through a multi-step process involving the nucleophilic attack of the thiolate anion at three different centers of intermediate seleniranium cations. nih.gov This highlights the intricate nature of nucleophilic processes involving these heterocyclic systems.
Electrophilic and Other General Substitution Reactions on Benzothiazole Moieties
While the thiazole part of the benzothiazole system is relatively electron-deficient, the fused benzene (B151609) ring can undergo electrophilic aromatic substitution. thieme-connect.de The orientation of substitution is directed by the fused thiazole ring, which deactivates the benzene ring and influences the position of attack. Reactions such as nitration, halogenation, and sulfonation typically occur on the benzo portion of the molecule. For example, the bromination of aminobenzothiazoles is a known electrophilic substitution reaction. rsc.orgrsc.org
In addition to substitution, the benzothiazole ring can participate in cycloaddition reactions. For example, 2-vinylbenzothiazoles can act as dienes in [2+4] cycloaddition reactions, showcasing the versatility of the benzothiazole scaffold in organic transformations. thieme-connect.de
Derivatization Strategies for 2 Benzo D Thiazol 2 Yl Cyclohexanol Analogs
Modification of the Benzothiazole (B30560) Moiety
The benzothiazole ring system is a versatile scaffold amenable to a variety of chemical transformations. These include the introduction of substituents onto the aromatic ring, the construction of new fused heterocyclic systems, and the development of metal-coordinating ligands.
Introduction of Substituents on the Aromatic Ring System
The aromatic benzene (B151609) ring of the benzothiazole moiety can be functionalized through electrophilic substitution and other modern coupling reactions to introduce a wide array of substituents. These modifications can significantly alter the electronic properties and biological activity of the parent molecule. Research on related benzothiazole structures demonstrates that functional groups such as halogens, nitro groups, and alkyl or alkoxy chains can be incorporated. nih.govmdpi.com
For instance, studies on N-(benzo[d]thiazol-2-yl)benzamide have shown that nitro groups (NO2) can be introduced at the ortho, meta, or para positions of an attached phenyl ring, influencing the molecule's solid-state arrangement and electronic properties. mdpi.com Similarly, the synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide highlights the incorporation of an ethoxy group at the 6-position of the benzothiazole ring. nih.gov These examples suggest that the benzothiazole ring of 2-(benzo[d]thiazol-2-yl)cyclohexanol is a viable site for such substitutions, potentially yielding analogs with tailored characteristics.
Table 1: Examples of Substituents Introduced onto the Benzothiazole Aromatic Ring
| Substituent | Position of Introduction | Synthetic Method | Reference Compound Example |
|---|---|---|---|
| Ethoxy (-OEt) | 6-position | Not specified | N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide nih.gov |
| Chloro (-Cl) | 6-position | Three-component condensation | 1-[(6-chlorobenzo[d]thiazol-2-ylamino)-(4-hydroxyphenyl)methyl]-naphthalen-2-ol |
| Nitro (-NO2) | Varies | Reaction with nitrobenzoyl chloride | N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide mdpi.com |
Ligand Development and Coordination Chemistry
The nitrogen and sulfur atoms within the benzothiazole ring make it an excellent scaffold for developing ligands for coordination chemistry. researchgate.net The benzothiazole moiety can coordinate to metal ions in a chelate manner, and derivatization can introduce additional coordination sites to create polydentate ligands. mdpi.com
The development of benzothiazole-based ligands has led to the synthesis of complexes with various transition metals. For example, a new ligand, N-Benzothiazol-2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine (BTNEA), was synthesized from 2-mercaptobenzothiazole and subsequently used to prepare complexes with Co(II), Cu(II), Zn(II), Cd(II), and Hg(II). makhillpublications.co The hydroxyl group on the cyclohexanol (B46403) moiety of this compound could also participate in metal coordination, potentially forming bidentate or tridentate ligands that can stabilize various metal centers. Such complexes are of interest for their potential applications in catalysis, sensing, and materials science. mdpi.com
Modification of the Cyclohexanol Moiety
The cyclohexanol portion of the molecule offers distinct opportunities for derivatization, primarily through reactions involving the hydroxyl group or by introducing substituents onto the cyclohexane (B81311) ring itself.
Functionalization of the Hydroxyl Group
The secondary hydroxyl group on the cyclohexane ring is a prime site for functionalization. Standard organic reactions can be employed to convert the alcohol into a variety of other functional groups, thereby altering the polarity, solubility, and hydrogen-bonding capabilities of the molecule.
Common derivatization strategies include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.
Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers. For example, the synthesis of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones involves the formation of an ether linkage. jyoungpharm.org
Oxidation: Oxidation of the secondary alcohol to the corresponding cyclohexanone. This ketone can then serve as a key intermediate for further modifications, such as the introduction of new carbon-carbon bonds via Grignard or Wittig reactions.
These transformations are fundamental in organic synthesis and can be readily applied to this compound to generate a wide range of analogs.
Table 2: Potential Functional Group Transformations of the Hydroxyl Group
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Esterification | Acetic anhydride | Acetate ester |
| Etherification | Methyl iodide, Base | Methyl ether |
Substitutions on the Cyclohexane Ring System
Introducing substituents directly onto the saturated cyclohexane ring is generally more challenging than modifying the benzothiazole moiety or the hydroxyl group. Such transformations often require more forcing conditions or multi-step synthetic sequences.
Potential strategies for modifying the cyclohexane ring include:
Radical Halogenation: Free-radical bromination could introduce a bromine atom onto the ring, which can then be substituted by other nucleophiles.
Functionalization via the Ketone: As mentioned previously, oxidation of the cyclohexanol to a cyclohexanone provides an entry point for further reactions. For example, α-halogenation of the ketone followed by elimination could introduce a double bond, which can then be subjected to a variety of addition reactions.
While direct C-H functionalization of the cyclohexane ring in complex molecules remains a specialized field, these classical approaches provide viable, albeit potentially lengthy, routes to substituted cyclohexane analogs of this compound. The synthesis of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides demonstrates the use of pre-functionalized cyclohexane starting materials to incorporate the benzothiazole unit. nih.govbenthamscience.com
Linker Chemistry and Conjugation Strategies for this compound Analogs
The strategic derivatization of the lead compound, this compound, is pivotal for the development of analogs with modulated physicochemical properties and for enabling their conjugation to other molecules of interest, such as carrier proteins, fluorescent labels, or pharmacophores. The presence of two key functional groups, the secondary alcohol on the cyclohexyl ring and the amine functionality on the benzothiazole core (in its 2-aminobenzothiazole precursor form), offers versatile handles for chemical modification. This section explores the principal linker chemistries and conjugation strategies that can be employed for these purposes.
Amide Bond Formation
Amide bond formation is a robust and widely utilized strategy for the conjugation of molecules, prized for its stability and prevalence in biological systems. In the context of this compound analogs, this chemistry primarily targets the 2-amino group of the benzothiazole scaffold. The general approach involves the reaction of a 2-aminobenzothiazole derivative with a carboxylic acid or its activated form.
A common method for forging this amide linkage is through a nucleophilic acyl substitution reaction. This can be achieved by reacting 2-aminobenzothiazole with various carboxylic acid compounds. To facilitate the reaction, the carboxylic acid is often activated. One prevalent method is the conversion of the carboxylic acid to an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive towards the nucleophilic 2-amino group of the benzothiazole. This reaction is often carried out in the presence of a non-nucleophilic base, such as sodium bicarbonate, to neutralize the hydrochloric acid byproduct.
For instance, a series of benzothiazole amide derivatives have been synthesized by reacting 2-aminobenzothiazole with various cinnamic acid derivatives. organic-chemistry.org The cinnamic acids were first converted to their corresponding acyl chlorides, which then readily reacted with 2-aminobenzothiazole to yield the desired N-(benzo[d]thiazol-2-yl)cinnamides. organic-chemistry.org This straightforward approach provides a reliable means of introducing a wide array of substituents onto the benzothiazole core, connected by a stable amide linker.
The following table summarizes representative examples of amide derivatives synthesized from 2-aminobenzothiazole and various carboxylic acids, illustrating the versatility of this approach.
| Compound ID | Carboxylic Acid Precursor | Amide Product |
| 1 | Cinnamic acid | N-(benzo[d]thiazol-2-yl)cinnamamide |
| 2 | 4-Methoxycinnamic acid | N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide |
| 3 | 4-Chlorocinnamic acid | N-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylamide |
| 4 | Flurbiprofen | N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com |
This table is generated based on reported syntheses of related benzothiazole amide derivatives.
Another strategy for amide bond formation involves the use of coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to activate the carboxylic acid, facilitating its reaction with the amine under milder conditions than those required for the acyl chloride method. This approach is particularly advantageous when dealing with sensitive substrates.
Other Linkage Chemistries
Beyond amide bond formation, the hydroxyl group of the this compound provides a valuable site for introducing other types of linkages, such as esters and ethers. These chemistries expand the repertoire of possible conjugations and allow for the introduction of linkers with different physicochemical properties.
Ester Bond Formation:
The secondary alcohol of this compound can be derivatized through esterification. This reaction typically involves the coupling of the alcohol with a carboxylic acid, acyl chloride, or acid anhydride.
A classic method for ester synthesis is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk This is a reversible reaction, and to drive it towards the product, water is often removed as it is formed.
Alternatively, and often more efficiently, the alcohol can be reacted with a more reactive carboxylic acid derivative. For example, reaction with an acyl chloride in the presence of a base like pyridine results in the formation of the corresponding ester. Similarly, acid anhydrides can react with the alcohol, often with gentle heating or in the presence of a catalyst, to yield the ester product. These methods are generally higher yielding and proceed under milder conditions than direct esterification with a carboxylic acid.
Ether Bond Formation:
The formation of an ether linkage at the cyclohexanol's hydroxyl group offers a more stable alternative to the ester linkage, as ethers are generally less susceptible to hydrolysis. The Williamson ether synthesis is a cornerstone method for preparing ethers and is applicable in this context. masterorganicchemistry.com
This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. masterorganicchemistry.com For this compound, the secondary hydroxyl group would first be treated with a strong base, such as sodium hydride (NaH), to generate the corresponding cyclohexoxide. This nucleophilic alkoxide can then be reacted with a suitable alkyl halide (e.g., an alkyl bromide or iodide) to form the desired ether. The choice of the alkyl halide determines the nature of the conjugated moiety.
The following table outlines potential derivatization strategies for the hydroxyl group of this compound.
| Linkage Type | Reagents | Resulting Linkage |
| Ester | Carboxylic acid, Acid catalyst | -O-C(=O)-R |
| Ester | Acyl chloride, Base | -O-C(=O)-R |
| Ether | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) | -O-R |
This table presents plausible synthetic routes for the derivatization of the cyclohexanol moiety based on established chemical principles.
These alternative linkage chemistries significantly broaden the possibilities for creating analogs of this compound with diverse properties and for conjugating this scaffold to a variety of molecular entities.
Spectroscopic and Structural Elucidation Techniques in Research on 2 Benzo D Thiazol 2 Yl Cyclohexanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(Benzo[d]thiazol-2-yl)cyclohexanol, a combination of one-dimensional and two-dimensional NMR experiments is employed.
Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and provides clues about their neighboring atoms. The spectrum of this compound is expected to show distinct signals for the protons on the benzothiazole (B30560) ring and the cyclohexanol (B46403) moiety.
Benzothiazole Protons: The four aromatic protons of the benzothiazole ring typically appear in the downfield region of the spectrum (δ 7.0–8.5 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (e.g., doublets and triplets) are dictated by their position on the benzene (B151609) ring.
Cyclohexanol Protons: The proton attached to the carbon bearing the hydroxyl group (H-1') is expected to resonate at approximately δ 3.6–4.0 ppm. chemicalbook.com The ten remaining protons on the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield region (δ 1.2–2.1 ppm). chemicalbook.com The hydroxyl proton (OH) typically appears as a broad singlet whose chemical shift can vary depending on solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Benzothiazole) | 7.30 - 8.10 | Multiplets (m) |
| CH-OH (Cyclohexyl H-1') | ~3.8 | Multiplet (m) |
| OH | Variable | Broad Singlet (br s) |
| CH₂ (Cyclohexyl) | 1.20 - 2.10 | Multiplets (m) |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal.
Benzothiazole Carbons: The carbon atom of the C=N bond (C-2) is significantly deshielded and appears far downfield, typically in the range of δ 165–175 ppm. The other aromatic carbons, both protonated and quaternary, resonate between δ 115 and 155 ppm. rsc.orgasianpubs.orgnih.gov
Cyclohexanol Carbons: The carbon atom bonded to the hydroxyl group (C-1') is found in the δ 70–75 ppm range. The other five methylene (CH₂) carbons of the cyclohexyl ring appear in the aliphatic region, typically between δ 20 and 40 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=N (Benzothiazole C-2) | 165 - 175 |
| Aromatic (Benzothiazole) | 115 - 155 |
| C-OH (Cyclohexyl C-1') | 70 - 75 |
| CH₂ (Cyclohexyl) | 20 - 40 |
Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, COSY would show correlations between adjacent aromatic protons on the benzothiazole ring and between the H-1' proton and its neighbors on the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu This technique is invaluable for definitively assigning the signals in the ¹H and ¹³C spectra to specific C-H units in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly powerful for connecting different parts of the molecule. For instance, a key HMBC correlation would be expected between the H-1' proton of the cyclohexyl ring and the C-2 carbon of the benzothiazole ring, confirming the connectivity between the two ring systems.
| Experiment | Correlating Nuclei | Structural Information Provided |
|---|---|---|
| COSY | ¹H ↔ ¹H | Identifies adjacent protons (H-C-C-H) |
| HSQC | ¹H ↔ ¹³C (¹J) | Links protons to their directly attached carbons |
| HMBC | ¹H ↔ ¹³C (²J, ³J) | Establishes long-range connectivity across the molecule |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govmdpi.com
The IR spectrum of this compound would display characteristic absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ indicates the presence of the alcohol hydroxyl group.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl ring are observed just below 3000 cm⁻¹.
C=N and C=C Stretches: Absorptions in the 1450–1650 cm⁻¹ range are characteristic of the C=N and C=C double bonds within the benzothiazole aromatic system. nih.gov
C-O Stretch: A strong band for the alcohol C-O stretching vibration is expected around 1050–1150 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching | 3200 - 3600 (Broad) |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 2960 |
| Benzothiazole (C=N, C=C) | Stretching | 1450 - 1650 |
| Alcohol (C-O) | Stretching | 1050 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov
For this compound (C₁₃H₁₅NOS), the expected molecular weight is approximately 233.09 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 233. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. jyoungpharm.orgsemanticscholar.org
Key fragmentation pathways could include:
Loss of a water molecule ([M-H₂O]⁺) from the cyclohexanol ring, leading to a peak at m/z 215.
Cleavage of the bond between the two ring systems, resulting in fragments corresponding to the benzothiazole cation (m/z 135) and the cyclohexene radical cation (m/z 82) after dehydration.
Fragmentation of the cyclohexyl group, potentially yielding a characteristic peak at m/z 57, as seen in the fragmentation of cyclohexanol itself. chemicalbook.com
| m/z Value | Proposed Fragment Identity |
|---|---|
| 233 | [M]⁺ (Molecular Ion) |
| 215 | [M - H₂O]⁺ |
| 135 | [C₇H₅NS]⁺ (Benzothiazole cation) |
| 82 | [C₆H₁₀]⁺ (Cyclohexene radical cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The benzothiazole portion of the molecule acts as the primary chromophore.
The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) in the ultraviolet range, characteristic of the π → π* transitions of the benzothiazole aromatic system. scielo.br Based on data from benzothiazole and related derivatives, absorption bands are typically observed in the 220-300 nm region. nih.govresearchgate.netnist.gov The cyclohexanol group, being a saturated aliphatic system, does not absorb in this region but can have a minor auxochromic effect.
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π* (Benzothiazole) | ~220 - 265 |
| π → π* (Benzothiazole) | ~270 - 300 |
A comprehensive search for research on the solid-state structure of this compound using X-ray crystallography has not yielded specific studies detailing its crystal structure. While the search provided crystallographic data for other related benzothiazole derivatives, no published X-ray diffraction analysis for this compound could be located.
Therefore, it is not possible to provide a detailed discussion, research findings, or data tables on the X-ray crystallography of this specific compound at this time. The elucidation of its crystal structure would require future experimental analysis.
Theoretical and Computational Studies of 2 Benzo D Thiazol 2 Yl Cyclohexanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of benzothiazole (B30560) derivatives. researchgate.net These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and conformational stability.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transition properties. irjweb.com
For benzothiazole derivatives, the HOMO is often localized over the electron-rich benzothiazole ring system, while the LUMO is typically distributed across the thiazole (B1198619) portion and any attached electron-accepting groups. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the HOMO to the LUMO upon electronic excitation. researchgate.net A smaller HOMO-LUMO gap indicates that the molecule can be more easily excited, suggesting higher reactivity. nih.gov The analysis of these orbitals helps in understanding the charge transfer interactions within the molecule. irjweb.com
Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η) and softness (S), provide further insights into the molecule's stability. Hard molecules, characterized by a large HOMO-LUMO gap, are less reactive than soft molecules, which have a small energy gap. scirp.org
| Parameter | Symbol | Typical Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.5 to -7.5 | Electron-donating ability researchgate.net |
| LUMO Energy | ELUMO | -0.8 to -0.1 | Electron-accepting ability irjweb.com |
| Energy Gap | ΔE | 4.5 to 7.4 | Chemical reactivity and stability irjweb.comscirp.org |
| Chemical Hardness | η | ~0.15 | Resistance to change in electron configuration nih.govscirp.org |
| Chemical Softness | S | ~6.5 | Indicator of higher reactivity nih.govscirp.org |
The presence of the flexible cyclohexanol (B46403) ring attached to the rigid benzothiazole moiety in 2-(Benzo[d]thiazol-2-yl)cyclohexanol allows for multiple spatial arrangements or conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional structures of a molecule by calculating the potential energy associated with different arrangements. nih.gov
For the cyclohexanol ring, the primary conformations of interest are the low-energy chair, twist-boat, and boat forms. The orientation of the hydroxyl (-OH) group (axial vs. equatorial) and the rotational angle of the bond connecting the cyclohexanol ring to the benzothiazole group are also critical variables. By systematically exploring the potential energy surface, computational methods can locate the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. mdpi.com The structure corresponding to the global energy minimum is considered the ground-state conformation of the molecule. This analysis is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties. nih.gov
Understanding the distribution of electronic charge within a molecule is key to predicting its reactivity. Quantum chemical calculations can generate maps of the molecular electrostatic potential (MEP), which illustrate the charge distribution on the molecule's surface. irjweb.comscirp.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. scirp.org
For benzothiazole derivatives, the nitrogen and sulfur heteroatoms typically create electron-rich regions, making them potential sites for interaction with electrophiles. scirp.org Additionally, atomic charge calculations, such as Mulliken population analysis, assign partial charges to each atom in the molecule, providing a quantitative measure of the charge distribution and helping to identify reactive centers. irjweb.com
Other calculated parameters, known as reactivity descriptors, further clarify a molecule's chemical behavior. These include electronegativity (χ), which measures the ability of a molecule to attract electrons, and the electrophilicity index (ω), which quantifies its capacity to accept electrons. nih.govscirp.org
| Descriptor | Symbol | Formula | Interpretation |
|---|---|---|---|
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures electron-attracting power; higher values indicate better electron acceptors. nih.govscirp.org |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Related to the escaping tendency of electrons from an equilibrium system. nih.gov |
| Electrophilicity Index | ω | μ2/2η | Quantifies the electrophilic nature of a molecule. nih.govscirp.org |
The non-covalent interactions between molecules dictate their solid-state packing and behavior in solution. For this compound, several types of intermolecular interactions are possible. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong hydrogen-bonding networks. mdpi.com The aromatic benzothiazole ring system can participate in π-π stacking interactions, which are crucial for the crystal packing of many aromatic compounds. nih.govmdpi.com
Computational chemistry allows for the calculation of complexation or binding energies between two or more molecules. mdpi.com By building a model of a molecular dimer or cluster, the stabilization energy gained from these non-covalent interactions can be quantified. This analysis helps to understand how molecules self-assemble in the solid state and interact with other molecules, such as solvents or biological receptors. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational methods are invaluable for elucidating the pathways of chemical reactions. For a given reaction, such as the synthesis of this compound, theoretical calculations can map out the entire reaction coordinate. This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states.
A transition state is the highest energy point along the reaction pathway that connects reactants to products. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) of the reaction can be determined. A lower activation energy implies a faster reaction rate. This type of analysis can be used to compare different possible reaction mechanisms and predict which pathway is most favorable. mdpi.com For instance, studies on the formation of similar heterocyclic systems have used these methods to understand how the reactants combine and transform into the final product. nih.gov
Spectroscopic Property Simulations
Theoretical calculations can accurately predict various spectroscopic properties of a molecule, which serves as a powerful tool for structure verification and interpretation of experimental data. researchgate.net By calculating the electronic transitions, it is possible to simulate the UV-Vis absorption spectrum. mdpi.com The predicted maximum absorption wavelengths (λmax) can be compared with experimental spectra to confirm the molecular structure and understand the nature of the electronic excitations involved. mdpi.commdpi.com
Similarly, computational methods can simulate vibrational spectra (infrared and Raman) by calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). researchgate.net The simulated IR spectrum can be compared with the experimental one to assign specific peaks to particular functional groups and vibrational modes within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the assignment of signals in experimental ¹H and ¹³C NMR spectra. researchgate.net These simulations provide a direct link between the computed molecular structure and its spectroscopic signatures. mdpi.com
Advanced Chemical Applications of 2 Benzo D Thiazol 2 Yl Cyclohexanol Derivatives Excluding Clinical Efficacy
Applications in Materials Science
The photophysical and electronic properties inherent to the benzothiazole (B30560) nucleus make its derivatives highly attractive for the development of advanced materials. The fusion of the benzene (B151609) and thiazole (B1198619) rings creates a conjugated system that can be readily modified to tune its interaction with light and electrical charge, leading to applications in optical materials and organic electronics.
Development of Optical Materials (e.g., Luminescent Compounds)
Derivatives of the benzothiazole family are renowned for their significant luminescent properties, a characteristic attributed to their conjugated π-systems. These compounds often exhibit phenomena such as excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), making them prime candidates for the development of novel optical materials. researchgate.netmdpi.com
The ESIPT process, in particular, is a key feature of many hydroxyl-substituted benzothiazole derivatives. Upon photoexcitation, a proton is transferred from a hydroxyl group to a nearby nitrogen atom on the thiazole ring, leading to a transient keto tautomer that is responsible for a large Stokes shift and dual fluorescence. This property is highly desirable for applications in fluorescent probes and white organic light-emitting diodes (WOLEDs). semanticscholar.org For instance, research on structurally similar benzothiazole derivatives has shown that by carefully positioning hydroxyl groups, the emission color can be tuned across the visible spectrum. researchgate.net A study demonstrated that three different benzothiazole derivatives, when doped into a polymer matrix, could emit blue-violet, green, and orange light respectively, collectively producing a saturated white-light emission with CIE coordinates of (0.31, 0.32). researchgate.netsemanticscholar.org
The AIE phenomenon is another valuable characteristic where non-emissive or weakly emissive solutions of these compounds become highly luminescent in an aggregated state. nih.gov This effect is leveraged in the development of solid-state lighting and sensing applications. A novel benzo[d]thiazole derivative, for example, demonstrated AIE behavior in a dimethyl sulfoxide (DMSO)/water mixture, with its maximum fluorescence intensity observed at a 40% water content. nih.gov
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent has also been shown to influence the absorption and fluorescence properties of these compounds, indicating that electronic modifications to attached side chains can effectively tune the optical output. mdpi.com
| Compound Name | Emission Color (Aggregated State) | Key Optical Phenomenon | Potential Application |
|---|---|---|---|
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | Green | ESIPT | White-light emitting devices |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | Orange | ESIPT | White-light emitting devices |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | Blue-violet | - | White-light emitting devices |
| Benzo[d]thiazole derivative (B31) | - | AIE | Fluorescent Chemosensors |
Organic Electronics and Sensing Applications
The electron-accepting nature of the imine (C=N) group within the thiazole ring makes thiazole-based compounds excellent organic semiconductors. nih.gov This property is fundamental to their application in various organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The benzothiazole moiety, in particular, has been incorporated into small molecules and polymers to enhance performance in these devices. nih.gov
In the realm of sensing, benzothiazole derivatives have emerged as effective chemosensors for detecting specific ions. The design of these sensors often relies on the coordination of the target ion with heteroatoms in the benzothiazole structure, leading to a measurable change in the compound's fluorescence or color. For example, a novel benzo[d]thiazole derivative was developed as a highly selective fluorescent chemosensor for the aluminum ion (Al³⁺), with a very low detection limit of 24 nM. nih.gov Another study detailed the synthesis of a benzothiazole-based luminophore for the detection of copper ions (Cu²⁺) in both solution and solid phases. mdpi.com The synthesis of a water-soluble biochemosensor capable of detecting intracellular zinc (Zn²⁺) and aluminum (Al³⁺) ions further highlights the versatility of this scaffold in creating targeted sensing molecules. mdpi.com
Role as Synthetic Intermediates for Complex Molecular Architectures
The 2-(benzo[d]thiazol-2-yl)cyclohexanol scaffold is a versatile platform for the synthesis of more complex molecular architectures. The benzothiazole ring itself can be synthesized through various routes, most commonly via the condensation of 2-aminobenzenethiol with carbonyl-containing compounds. mdpi.com Once formed, both the benzothiazole nucleus and the cyclohexanol's hydroxyl group offer reactive sites for further functionalization.
The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for building larger molecules. For example, it can be oxidized to a ketone, esterified, or used in etherification reactions. A series of {2-(benzo[d]-thiazol-2-yl-methoxy)-substitutedaryl}-(substitutedaryl)-methanones were synthesized via the reaction of 2-(chloromethyl)-benzo[d]-thiazole with various 2-hydroxysubstituted methanones, demonstrating the utility of the benzothiazole moiety as a building block. jyoungpharm.org
Furthermore, the benzothiazole core can be elaborated upon to create intricate heterocyclic systems. Studies have shown that 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile can be used as a starting material to synthesize pyrano, pyridino, and pyrazolo derivatives. mdpi.com Similarly, 2-(benzo[d]thiazol-2-yl)acetonitrile is a reactive methylene nitrile that readily forms triazole rings upon reaction with various aromatic azides. mdpi.com The synthesis of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and their thioamide analogues further illustrates the role of the benzothiazole amine precursor in creating diverse structures. nih.gov These examples underscore the value of the benzothiazole unit as a robust and adaptable intermediate in the construction of complex, polyfunctional molecules for a range of chemical applications. nih.govnih.gov
Coordination Chemistry and Metal Complexation Studies
The nitrogen and sulfur atoms within the benzothiazole ring of this compound derivatives provide excellent coordination sites for metal ions. The hydroxyl group on the cyclohexanol (B46403) ring can also participate in chelation, making these compounds versatile ligands for a wide array of transition metals and lanthanides. mdpi.com
The coordination chemistry of benzothiazole derivatives is an active area of research, with studies demonstrating their ability to form stable complexes with metals such as cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and ruthenium (Ru). uobaghdad.edu.iqimpactfactor.orgbiointerfaceresearch.com The resulting metallo-organic compounds often exhibit unique geometries and electronic properties that differ significantly from the free ligands.
For example, a ligand derived from the reaction of 2-amino-benzothiazole with a derivative of L-ascorbic acid was used to synthesize binuclear complexes with Co(II), Ni(II), Cu(II), and Zn(II). impactfactor.org Spectroscopic and magnetic susceptibility data suggested that these metal ions adopt an octahedral geometry within the complexes. uobaghdad.edu.iqimpactfactor.org In another study, a new benzothiazole-based imine ligand, 2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenol (BMM), was used to create octahedral complexes with Co(III) and Ru(III). biointerfaceresearch.com The coordination of metal ions can also enhance the luminescent properties of the ligands, opening avenues for new photoactive materials. mdpi.com
| Ligand Type | Metal Ion(s) | Resulting Complex Geometry | Reference |
|---|---|---|---|
| L-ascorbic acid-benzothiazole derivative | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral (Binuclear) | uobaghdad.edu.iqimpactfactor.org |
| 2-((E)-(2-(benzo[d]thiazol-2-yl) phenylimino) methyl)-5-methoxyphenol (BMM) | Co(III), Ru(III) | Octahedral | biointerfaceresearch.com |
| 2-(2′-Aminophenyl)benzothiazole | Co(II), Ni(II) | Proposed cis- and trans-isomers | mdpi.com |
Catalyst Design and Ligand Development for Organic Transformations
The ability of this compound derivatives to act as tunable ligands for metal centers makes them promising candidates for the design of novel catalysts. The electronic properties of the catalyst can be fine-tuned by modifying substituents on either the benzothiazole ring or the cyclohexanol moiety, thereby influencing the catalytic activity and selectivity in various organic transformations.
While the direct application of this compound derivatives in catalysis is an emerging area, the broader class of thiazole-containing ligands has seen application in several catalytic systems. For example, iridium complexes featuring chiral bidentate phosphine-thiazole ligands have been used as catalysts in homogeneous asymmetric hydrogenation reactions. researchgate.net
Moreover, the synthesis of benzothiazole derivatives often involves metal catalysis, highlighting the interaction between these heterocycles and catalytically active metals. Nickel(II) salts have been shown to be effective catalysts for the synthesis of 2-(dialkylamino)benzothiazoles, offering an advantage over more expensive palladium catalysts. nih.gov The development of multitargeted-directed ligands (MTDLs) based on the benzothiazole scaffold for therapeutic purposes also provides a blueprint for designing ligands that can interact with multiple sites in a catalytic cycle or a complex biological system. nih.gov The first applications of 2-(2′-aminophenyl)benzothiazole derivatives in photocatalysis have recently emerged, signaling a new direction for this class of compounds in promoting light-driven chemical reactions. mdpi.com The combination of a robust coordinating group (benzothiazole) and a modifiable chiral component (cyclohexanol) suggests a strong potential for developing new asymmetric catalysts.
Future Research Directions in the Chemistry of 2 Benzo D Thiazol 2 Yl Cyclohexanol
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 2-(Benzo[d]thiazol-2-yl)cyclohexanol should prioritize the exploration of novel and sustainable pathways that adhere to the principles of green chemistry.
Traditional methods for synthesizing benzothiazole (B30560) derivatives often involve the condensation of 2-aminothiophenol (B119425) with carbonyl compounds, which can require harsh reaction conditions and the use of hazardous solvents. mdpi.comekb.eg Green alternatives to these methods are actively being sought. For instance, the use of glycerol as a biodegradable and recyclable solvent has been shown to be effective for the synthesis of 2-arylbenzothiazoles at ambient temperatures without a catalyst. nih.gov Investigating similar catalyst-free approaches in green solvents for the synthesis of this compound from 2-aminothiophenol and cyclohexanecarbaldehyde could lead to more sustainable production methods.
Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused is a promising avenue. Catalysts such as SnP₂O₇ have demonstrated high yields and short reaction times in the synthesis of benzothiazoles. mdpi.com Exploring the application of such recyclable catalysts could significantly improve the environmental footprint of the synthesis. Other eco-friendly strategies that warrant investigation include microwave-assisted synthesis and the use of biocatalysts like laccases, which can operate under mild conditions. mdpi.com
A comparative analysis of potential green synthetic routes is presented in the table below:
| Synthetic Approach | Potential Advantages | Key Research Questions |
| Catalyst-Free Synthesis in Green Solvents | Reduced catalyst cost and waste, use of non-toxic and biodegradable solvents like glycerol. nih.gov | Can this method be efficiently applied to an aliphatic aldehyde like cyclohexanecarbaldehyde? What are the optimal reaction conditions (temperature, time)? |
| Heterogeneous Catalysis | Easy catalyst separation and recyclability, potential for continuous flow processes. mdpi.com | What is the efficacy of catalysts like SnP₂O₇ or supported metal nanoparticles for this specific transformation? Can the catalyst be reused multiple times without loss of activity? |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, and reduced energy consumption. | Can microwave irradiation accelerate the reaction between 2-aminothiophenol and cyclohexanecarbaldehyde? Does it lead to the formation of side products? |
| Biocatalysis | High selectivity, mild reaction conditions, and use of renewable enzymes. mdpi.com | Can enzymes like laccases effectively catalyze the formation of this compound? What is the substrate scope and operational stability of the biocatalyst? |
Development of Highly Selective Derivatization Methods
The presence of both a hydroxyl group on the cyclohexanol (B46403) ring and a reactive benzothiazole core offers multiple sites for derivatization. Future research should focus on developing highly selective methods to modify these functional groups, thereby enabling the synthesis of a diverse library of derivatives with tailored properties.
Selective derivatization of the hydroxyl group could lead to the formation of esters, ethers, and carbonates, which may exhibit altered biological activities or material properties. For instance, esterification with various carboxylic acids could be explored to enhance the compound's lipophilicity, potentially improving its cell permeability. Conversely, selective reactions at the benzothiazole ring, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, could be employed to introduce new functional groups onto the benzene (B151609) portion of the scaffold. benthamscience.com
The development of orthogonal protection-deprotection strategies will be crucial to achieve high selectivity. For example, protecting the hydroxyl group would allow for the selective modification of the benzothiazole ring, and vice versa. The use of modern catalytic methods, including photoredox catalysis and enzymatic transformations, could provide mild and highly selective routes for derivatization.
| Derivatization Site | Potential Reactions | Desired Outcomes |
| Cyclohexanol Hydroxyl Group | Esterification, Etherification, Carbonate formation | Modulation of solubility, lipophilicity, and biological activity. |
| Benzothiazole Ring (Benzene part) | Electrophilic Aromatic Substitution (e.g., nitration, halogenation), Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Introduction of new functional groups to tune electronic properties and biological interactions. benthamscience.com |
| Benzothiazole Ring (Thiazole part) | N-alkylation | Alteration of the electronic nature of the heterocyclic ring. |
Advanced Mechanistic Elucidation Studies
A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is essential for optimizing reaction conditions and designing more efficient synthetic routes. Future research should employ a combination of experimental and computational methods to elucidate these mechanisms.
For the synthesis, the generally accepted mechanism for benzothiazole formation involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, followed by cyclization and oxidation. ekb.eg However, the precise role of catalysts, solvents, and reaction conditions on the intermediates and transition states of this specific reaction remains to be investigated. In-situ spectroscopic techniques, such as NMR and IR spectroscopy, coupled with kinetic studies, can provide valuable insights into the reaction progress and the identification of key intermediates.
Computational studies, particularly using Density Functional Theory (DFT), can be employed to model the reaction pathways, calculate activation energies, and predict the geometries of transition states. mdpi.comresearchgate.net Such studies can help in understanding the regioselectivity and stereoselectivity of derivatization reactions and guide the rational design of catalysts and reagents. For example, DFT calculations can predict the most likely sites for electrophilic attack on the benzothiazole ring, aiding in the development of selective functionalization methods.
Design and Synthesis of Novel Functional Materials Based on the Core Scaffold
The unique combination of the rigid, aromatic benzothiazole unit and the flexible, aliphatic cyclohexanol moiety makes this compound an attractive scaffold for the design and synthesis of novel functional materials. Future research should explore its potential applications in areas such as organic electronics, sensing, and biomedicine.
The benzothiazole core is known for its fluorescent properties, and derivatives of this compound could be investigated as novel fluorophores. mdpi.com By strategically introducing electron-donating or electron-withdrawing groups through derivatization, the photophysical properties, such as absorption and emission wavelengths, and quantum yields, could be fine-tuned. Such materials could find applications in organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and chemical sensors.
Furthermore, the ability of the benzothiazole nitrogen and the cyclohexanol oxygen to coordinate with metal ions suggests the potential for developing novel metal-organic frameworks (MOFs) or coordination polymers. These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing.
The biological activity of many benzothiazole derivatives also points to the potential of this compound-based compounds as scaffolds for the development of new therapeutic agents. benthamscience.comnih.gov Derivatization of the core structure could lead to compounds with enhanced activity against various diseases.
| Potential Application Area | Design Strategy | Key Properties to Investigate |
| Organic Electronics | Synthesis of derivatives with extended π-conjugation. | Photoluminescence, charge transport properties, and device performance in OLEDs. |
| Chemical Sensing | Incorporation of specific recognition motifs. | Selectivity and sensitivity towards target analytes (e.g., metal ions, anions). |
| Biomedical Materials | Development of biocompatible polymers or hydrogels incorporating the scaffold. | Biocompatibility, drug release profiles, and tissue engineering applications. |
| Medicinal Chemistry | Synthesis of a library of derivatives with diverse functional groups. | In vitro and in vivo evaluation of biological activity (e.g., anticancer, antimicrobial). nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
